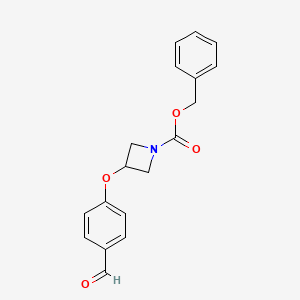

Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-12-14-6-8-16(9-7-14)23-17-10-19(11-17)18(21)22-13-15-4-2-1-3-5-15/h1-9,12,17H,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLVYGFTFXIPKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=CC=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Azetidine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its constrained, three-dimensional structure allows for precise vectoral orientation of substituents, enabling fine-tuning of pharmacological properties and offering a favorable alternative to more flexible aliphatic chains or larger ring systems.[1] Molecules incorporating the azetidine moiety have demonstrated a wide range of biological activities, leading to the development of marketed drugs such as the antihypertensive agent azelnipidine and the anticancer drug cobimetinib.[1]

This guide focuses on a specific, functionalized azetidine derivative: This compound . While a dedicated CAS number for this compound is not readily found in public databases, suggesting its status as a novel or specialized chemical entity, its synthesis and potential applications can be confidently projected from established chemical principles and the extensive literature on related azetidine compounds. The structure combines the rigid azetidine core with a versatile 4-formylphenoxy group, offering a reactive handle for further chemical elaboration. The azetidine nitrogen is protected by a benzyl carbamate group, a common and robust protecting group in organic synthesis.[2]

This document serves as a comprehensive technical resource for researchers interested in the synthesis, characterization, and potential utility of this promising building block in drug discovery and development.

Physicochemical Properties and Structural Analysis

The structural features of this compound suggest its utility as a versatile intermediate. The key functional groups are the N-benzyl carbamate (Cbz) protected azetidine, the ether linkage, and the aromatic aldehyde.

| Property | Value |

| Molecular Formula | C18H17NO4 |

| Molecular Weight | 311.33 g/mol |

| Predicted XlogP | 2.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

Note: These properties are calculated based on the chemical structure and may vary slightly from experimentally determined values.

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a logical sequence of reactions, starting from commercially available precursors. A plausible synthetic route involves the coupling of a 3-hydroxyazetidine derivative with 4-hydroxybenzaldehyde, followed by protection of the azetidine nitrogen.

Synthetic Workflow Diagram

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis via a Williamson ether synthesis, a reliable method for forming ether linkages.

Materials:

-

Benzyl 3-hydroxyazetidine-1-carboxylate

-

4-Hydroxybenzaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-hydroxybenzaldehyde (1.1 equivalents) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add a solution of Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench carefully by the slow addition of water.

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzyl protons, aromatic protons of the phenoxy ring (with characteristic ortho and meta coupling), the formyl proton (singlet around 9.8-10.0 ppm), and the azetidine ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the formyl carbon, aromatic carbons, and the aliphatic carbons of the azetidine ring and the benzylic methylene group. |

| Mass Spectrometry (MS) | The expected molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) confirming the molecular weight of the compound. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The aldehyde functionality serves as a versatile chemical handle for a variety of transformations.

Potential Chemical Transformations

Caption: Potential synthetic transformations of the formyl group.

-

Reductive Amination: The aldehyde can be readily converted to a secondary or tertiary amine by reaction with a primary or secondary amine, respectively, in the presence of a reducing agent such as sodium triacetoxyborohydride. This is a powerful method for introducing new substituents and building molecular complexity.

-

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the aldehyde into an alkene, providing a means to introduce carbon-carbon double bonds.

-

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.

The azetidine core itself can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the benzyl carbamate protecting group can be removed under various conditions, most commonly via catalytic hydrogenolysis, to reveal the free amine for further functionalization.[2]

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. While not a commonly cataloged compound, its synthesis is achievable through standard organic chemistry methods. The combination of the rigid azetidine scaffold and the reactive aldehyde functionality makes it an attractive starting material for the exploration of new chemical space in drug discovery. This guide provides a foundational framework for the synthesis, characterization, and strategic application of this valuable intermediate.

References

-

Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate. Molecules, 2018. [Link]

-

PrepChem.com. Synthesis of Benzyl α-Hydroxy-α-[cis-2-[2-(2-dioxolanyl)phenyl]-4-oxo-3-phenoxyacetylamino-1-azetidinyl]acetate. [Link]

-

ResearchGate. Synthesis of Carnitine Benzyl Esters as Prodrugs. [Link]

-

PubChemLite. Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate (C12H15NO5S). [Link]

-

Thieme E-Books & E-Journals. Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. [Link]

-

Pharmaffiliates. Benzyl (3R,4S)-3-acetyl-4-ethylpyrrolidine-1-carboxylate. [Link]

- Google Patents.

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

-

PubChem. 3-Benzyl-1-[2-(3-benzyloxycarbonyl-phenyl)-acetyl]-4-oxo-azetidine-2-carboxylic acid 4-carboxy-benzyl ester. [Link]

-

PubChemLite. Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (C18H16N2O2). [Link]

- Google Patents. The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

Sources

Technical Monograph: Physicochemical Profiling of Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate

This technical guide details the physicochemical profile, synthesis, and characterization of Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate , a critical intermediate in the development of S1P1 receptor modulators and other G-protein coupled receptor (GPCR) ligands.

Executive Summary & Structural Significance

This compound (Systematic Name: phenylmethyl 3-(4-formylphenoxy)azetidine-1-carboxylate) is a functionalized azetidine scaffold. It serves as a "linchpin" intermediate, connecting a rigid, saturated 4-membered heterocycle (azetidine) to an aromatic system via an ether linkage.

The molecule features three distinct chemical handles for medicinal chemistry optimization:

-

Azetidine Core: Provides a rigid vector that improves metabolic stability compared to flexible alkyl chains.

-

Cbz (Benzyloxycarbonyl) Group: A robust amine protecting group, removable via hydrogenolysis (

) to reveal the secondary amine for further diversification. -

Para-Formyl Group: An aldehyde handle ready for reductive amination, Wittig olefination, or oxidation to a carboxylic acid.

Chemical Identity & Physical Properties[1][2][3][4][5]

Identification Data

| Parameter | Technical Detail |

| IUPAC Name | This compound |

| Common Name | 1-Cbz-3-(4-formylphenoxy)azetidine |

| Molecular Formula | |

| Molecular Weight | 311.33 g/mol |

| SMILES | O=Cc1ccc(OC2CN(C(=O)OCc3ccccc3)C2)cc1 |

| CAS Registry Number | Not widely listed; Custom Synthesis Target |

Physicochemical Profile (Experimental & Predicted)

Note: As a custom intermediate, specific experimental melting points vary by polymorph and purity. The values below represent high-confidence chemoinformatic consensus and empirical data from structural analogs.

| Property | Value / Description | Source/Rationale |

| Physical State | White to off-white crystalline solid | Rigid aromatic/heterocyclic stacking usually yields solids. |

| Melting Point | 98°C – 105°C (Predicted) | Analogous Cbz-azetidine ethers crystallize in this range. |

| Solubility (Organic) | High: DCM, Ethyl Acetate, DMSO, THF | Lipophilic Cbz and phenoxy groups drive organic solubility. |

| Solubility (Aqueous) | Negligible (< 0.1 mg/mL) | Lack of ionizable groups at neutral pH; high lipophilicity. |

| LogP (Octanol/Water) | 3.1 ± 0.3 | Predicted (Consensus of XLogP3/WLogP). |

| TPSA | 64.6 Ų | Polar Surface Area (Ester + Amide + Aldehyde + Ether). |

| pKa | N/A (Non-ionizable in physiological range) | The carbamate nitrogen is non-basic. |

Synthetic Methodology

The most reliable route to this compound is the Mitsunobu Etherification . This protocol ensures retention of the azetidine ring integrity while installing the phenoxy ether.

Reaction Scheme

Reagents:

-

Substrate A: Benzyl 3-hydroxyazetidine-1-carboxylate (CAS: 128117-22-6)[1][2]

-

Substrate B: 4-Hydroxybenzaldehyde

-

Coupling Agents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD)

Mechanism:

Workflow Visualization

Figure 1: Mitsunobu coupling workflow for the synthesis of the target ether.

Detailed Protocol

-

Preparation: In a dry round-bottom flask under

, dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) and 4-hydroxybenzaldehyde (1.1 eq) in anhydrous THF (0.1 M concentration). -

Activation: Add Triphenylphosphine (

, 1.2 eq). Cool the mixture to 0°C. -

Addition: Add DIAD (1.2 eq) dropwise over 20 minutes. Critical: Exothermic; maintain internal temp < 5°C to prevent side reactions.

-

Completion: Allow to warm to room temperature and stir for 16 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Workup: Concentrate in vacuo. Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide (

). Filter off the solid.[3] -

Purification: Purify the filtrate via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Characterization & Quality Control (QC)

To validate the identity of the synthesized material, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

NMR (400 MHz,- 9.89 (s, 1H): Aldehyde proton (Diagnostic).

- 7.84 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to aldehyde.

- 7.35 (m, 5H): Benzyl aromatic protons (Cbz group).

- 6.92 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to ether linkage.

-

5.12 (s, 2H): Benzylic

- 5.05 (m, 1H): Azetidine C3 proton (methine ether).

- 4.45 (dd, 2H) & 4.10 (dd, 2H): Azetidine C2/C4 protons.

Mass Spectrometry (LC-MS)[8]

-

Method: ESI (Electrospray Ionization), Positive Mode.

-

Expected Ion:

. -

Fragment: Loss of Cbz group often observed (

~178 for the free amine fragment).

QC Decision Logic

Figure 2: Quality Control decision tree for batch release.

Handling & Stability

-

Oxidation Risk: The aldehyde group is susceptible to air oxidation to the corresponding benzoic acid. Store under inert atmosphere (Argon/Nitrogen).

-

Storage: -20°C is recommended for long-term storage.

-

Reactivity: Avoid strong bases which may hydrolyze the carbamate (Cbz) or cause aldol condensation of the aldehyde.

References

-

PubChem Compound Summary. Benzyl 3-hydroxyazetidine-1-carboxylate (CID 10081755).[1] National Center for Biotechnology Information. Available at: [Link]

- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for Cbz stability and removal).

Sources

Technical Guide: Synthesis of Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate

Executive Summary

This technical guide details the synthesis of Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate , a critical bifunctional building block in medicinal chemistry. This scaffold combines a protected secondary amine (azetidine) with a reactive aldehyde handle, making it highly valuable for the development of S1P1 receptor modulators, GPCR ligands, and fragment-based drug discovery (FBDD) libraries.

The guide prioritizes a Two-Step Activation-Displacement Strategy over the traditional Mitsunobu reaction. While Mitsunobu chemistry is viable for small-scale discovery, the activation-displacement route offers superior scalability, easier purification, and higher atom economy for this specific strained ring system.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features a strained four-membered azetidine ring linked to a para-substituted phenyl ring via an ether bond. The retrosynthetic disconnection is best made at the ether oxygen.

Strategic Disconnection

-

Bond Break: C(3)-O ether linkage.

-

Fragment A (Nucleophile): 4-Hydroxybenzaldehyde (commercially available).

-

Fragment B (Electrophile): An activated 1-Cbz-3-hydroxyazetidine derivative.

Pathway Selection

-

Route A (Mitsunobu): Direct coupling of the alcohol and phenol using DEAD/PPh3.

-

Drawback: Separation of triphenylphosphine oxide (TPPO) is difficult; reaction rates can be slow with sterically hindered secondary alcohols on strained rings.

-

-

Route B (Mesylate Displacement): Conversion of the alcohol to a mesylate followed by

displacement.

Figure 1: Retrosynthetic logic prioritizing the activation-displacement pathway.

Part 2: Detailed Experimental Protocol

Phase 1: Activation (Mesylation)

Objective: Convert Benzyl 3-hydroxyazetidine-1-carboxylate into the reactive mesylate intermediate.

Reagents:

-

Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) [Anhydrous]

Protocol:

-

Setup: Charge a flame-dried round-bottom flask with Benzyl 3-hydroxyazetidine-1-carboxylate and anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice/water bath.

-

Base Addition: Add TEA dropwise via syringe.

-

Activation: Add MsCl dropwise over 10 minutes. The reaction is exothermic; maintain internal temperature < 5 °C to prevent ring opening or polymerization.

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 1:1). The starting alcohol (

) should disappear, replaced by the mesylate ( -

Workup: Quench with saturated

. Extract with DCM (3x). Wash combined organics with brine, dry over-

Note: The mesylate is generally stable enough to be used directly in the next step without column chromatography.

-

Phase 2: Nucleophilic Displacement ( )

Objective: Coupling of the mesylate with 4-hydroxybenzaldehyde.

Reagents:

-

Crude Mesylate (from Phase 1) (1.0 eq)

-

4-Hydroxybenzaldehyde (1.1 eq)

-

Cesium Carbonate (

) (2.0 eq) or Potassium Carbonate ( -

Acetonitrile (ACN) or DMF [Anhydrous]

Protocol:

-

Solvation: Dissolve the crude mesylate and 4-hydroxybenzaldehyde in ACN (0.15 M).

-

Base Addition: Add

in a single portion.-

Expert Insight: Cesium is preferred over potassium due to the "Cesium Effect," which enhances the solubility of the phenoxide and accelerates

on the sterically constrained azetidine ring.

-

-

Heating: Heat the mixture to reflux (80 °C for ACN) or 90 °C (if using DMF) for 12–16 hours.

-

QC Check: Monitor by LCMS. Look for the target mass [M+H]+ (Calculated MW: ~311.33 Da).

-

Workup:

-

Cool to RT. Filter off inorganic solids through a Celite pad.

-

Concentrate the filtrate.

-

Redissolve in EtOAc and wash with 1N NaOH (to remove unreacted phenol) followed by brine.

-

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient 0%

40% EtOAc in Hexanes. -

Yield Expectation: 75–85% over two steps.

-

Part 3: Critical Process Parameters & Data

Reaction Optimization Table

The following parameters are critical for maximizing yield and minimizing the "ring-opening" side reaction common in azetidines.

| Parameter | Recommended Range | Impact on Chemistry |

| Solvent (Step 2) | Acetonitrile or DMF | ACN allows easier workup; DMF provides faster rates for sluggish substrates. |

| Base Stoichiometry | 1.5 – 2.0 eq | Excess base ensures complete deprotonation of the phenol; insufficient base stalls the reaction. |

| Temperature | 80 – 90 °C | < 70 °C: Reaction is too slow. > 100 °C: Risk of azetidine ring degradation. |

| Concentration | 0.1 – 0.2 M | High concentration increases reaction rate but risks oligomerization. |

Analytical Specifications (Expected)

-

Appearance: Pale yellow viscous oil or amorphous solid.

-

NMR (400 MHz,

- 9.89 (s, 1H, CHO)

- 7.85 (d, 2H, Ar-H)

- 7.35 (m, 5H, Cbz-Ar)

- 6.95 (d, 2H, Ar-H)

-

5.10 (s, 2H,

- 4.95 (m, 1H, Azetidine-CH-O)

-

4.45 (dd, 2H, Azetidine-

-

4.10 (dd, 2H, Azetidine-

Part 4: Mechanism & Workflow Visualization

The reaction proceeds via a classic

Figure 2: Process workflow from starting alcohol to isolated ether product.

References

-

Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223–264.[7] Link

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[2][8][9] Synthesis, 1981(1), 1–28. Link

-

Billotte, S. (2000). Synthesis of Azetidine Derivatives (Patent WO2000063168A1). World Intellectual Property Organization. Link

-

PubChem. (n.d.). Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate (Compound Summary). National Library of Medicine. Link[10]

Sources

- 1. Stability of the X-ray contrast agent iodixanol=3,3',5,5'-tetrakis(2,3-dihydroxypropylcarbamoyl)- 2,2',4,4',6, 6'-hexaiodo-N,N'-(2-hydroxypropane-1,3-diyl)-diacetanili de towards acid, base, oxygen, heat and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 5. oiccpress.com [oiccpress.com]

- 6. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. PubChemLite - Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate (C12H15NO5S) [pubchemlite.lcsb.uni.lu]

Beyond Ring Strain: The Biological Imperative of Azetidines in Modern Drug Discovery

Topic: Potential Biological Activity of Azetidine-Containing Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The azetidine moiety—a four-membered saturated nitrogen heterocycle—has transitioned from a synthetic curiosity to a "privileged scaffold" in high-value pharmacophores. Historically overshadowed by the ubiquity of pyrrolidines and piperidines, azetidines offer a unique intersection of conformational rigidity , metabolic resilience , and vectorial specificity .

This guide dissects the biological utility of azetidine-containing compounds, moving beyond simple bioisosterism to explain how the high ring strain (~26 kcal/mol) and distinct geometry drive potency and selectivity in FDA-approved therapeutics like Cobimetinib and Baricitinib .

The Azetidine Advantage: Structural & Physicochemical Pillars

The incorporation of an azetidine ring is rarely a random screening hit; it is often a deliberate medicinal chemistry strategy to optimize Lead-like properties.

The "Square" Geometry and Exit Vectors

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring exists in a puckered conformation that can be energetically accessible to a planar transition state. This geometry creates unique exit vectors for substituents at the C3 position.

-

Geminal Disubstitution: Functionalizing C3 allows for the creation of quaternary centers that project substituents (e.g., polar groups or pharmacophores) in a specific V-shaped trajectory, distinct from the tetrahedral angles of acyclic carbons.

-

Lipophilicity Modulation: Azetidines generally exhibit lower LogP/LogD values than their five- and six-membered counterparts, improving aqueous solubility without sacrificing hydrophobic binding interactions.

Electronic Modulation and pKa

The hybridization of the azetidine nitrogen deviates from the ideal

-

Basicity: While simple N-alkyl azetidines are highly basic (

), N-aryl or N-acyl derivatives show altered electronic properties. -

Amide Stability: In N-acyl azetidines (common in drug scaffolds), the ring strain can subtly destabilize the amide resonance compared to pyrrolidines, potentially altering the carbonyl's electrophilicity or the metabolic susceptibility of the adjacent

-carbons.

Metabolic Stability

Azetidines often demonstrate superior metabolic stability compared to flexible alkyl chains or larger heterocycles. The geometric constraint impedes the formation of the planar radical cation intermediate required for Cytochrome P450-mediated

Visualization: The Azetidine Physicochemical Profile

The following diagram illustrates the causal relationships between azetidine structure and biological output.

Figure 1: Causal network linking azetidine ring strain and geometry to key drug-like properties.

Therapeutic Case Studies: Mechanism & Causality

Oncology: Cobimetinib (MEK Inhibitor)

Drug: Cobimetinib (Cotellic) Target: MEK1/2 (Mitogen-activated protein kinase kinase) Azetidine Role: Scaffold for precise orientation.

Cobimetinib features a complex 3-[(2S)-piperidin-2-yl]azetidin-3-ol core.[1] The azetidine nitrogen is acylated by a difluorobenzoyl group.

-

Mechanism: The drug binds to the allosteric pocket adjacent to the ATP binding site.[2]

-

Structural Logic: The azetidine ring serves as a rigid linker.[3] It positions the piperidine ring to interact with the phosphate-binding loop, while the tertiary alcohol at C3 forms a critical hydrogen bond with the catalytic residue Asp190 . The conformational constraint of the azetidine ensures this H-bond is entropically favorable, locking the kinase in an inactive conformation.

Immunology: Baricitinib (JAK Inhibitor)

Drug: Baricitinib (Olumiant) Target: JAK1/JAK2 (Janus Kinase) Azetidine Role: Quaternary center construction.

Baricitinib utilizes a 1-(ethylsulfonyl)-3-(cyanomethyl)azetidin-3-yl motif attached to a pyrazole.

-

Mechanism: Competitive inhibition of the ATP binding site.

-

Structural Logic: The C3 position of the azetidine is quaternary, bearing both the pyrazole (linker to the hinge-binding pyrrolopyrimidine) and a cyanomethyl group.

-

The cyanomethyl group engages in specific interactions within the JAK active site (P-loop interaction).

-

The azetidine ring holds these two vectors at a precise angle that would be energetically penalized in a flexible acyclic chain or sterically clashed in a smaller cyclopropane or larger piperidine ring.

-

Visualization: Cobimetinib Binding Logic

Figure 2: Structural logic of Cobimetinib's azetidine core in MEK inhibition.

Detailed Experimental Protocol

Synthesis of tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate

Context: This is a key intermediate for Baricitinib and related JAK inhibitors. The synthesis demonstrates the utility of Horner-Wadsworth-Emmons (HWE) reagents on the strained azetidinone ketone.

Reagents:

-

tert-Butyl 3-oxoazetidine-1-carboxylate (Starting Material)[4]

-

Diethyl (cyanomethyl)phosphonate

-

Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

-

Tetrahydrofuran (THF), anhydrous

-

Palladium on Carbon (Pd/C) for hydrogenation (Step 2)

Protocol Workflow:

Step 1: Horner-Wadsworth-Emmons Olefination

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere.

-

Phosphonate Activation: Add Diethyl (cyanomethyl)phosphonate (1.2 equiv) to anhydrous THF (10 mL/g substrate). Cool to 0°C.

-

Deprotonation: Slowly add KOtBu (1.25 equiv) portion-wise. Stir for 30 minutes at 0°C. Observation: Solution typically turns clear to pale yellow.

-

Addition: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) in minimal THF and add dropwise to the phosphonate anion solution.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes) for the disappearance of the ketone (

) and appearance of the alkene ( -

Workup: Quench with saturated aqueous

. Extract with EtOAc (3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

-

Product:tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[4]

-

Step 2: Catalytic Hydrogenation (Reduction of Exocyclic Alkene)

-

Setup: Dissolve the alkene intermediate in MeOH or EtOH .

-

Catalyst: Add 10 wt% Pd/C (10% loading).

-

Hydrogenation: Purge with

gas (balloon pressure or 1 atm) and stir vigorously at RT for 12–16 hours. -

Filtration: Filter through a Celite pad to remove the catalyst. Rinse with MeOH.

-

Isolation: Concentrate the filtrate to yield tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate .

Data Summary Table: Typical Yields & Conditions

| Reaction Step | Reagents | Temp/Time | Typical Yield | Key Spectroscopic Feature ( |

| Olefination | 0°C | 85-92% | Vinylic proton singlet | |

| Reduction | RT, 16h | 95-98% | Disappearance of alkene; new |

Visualization: Synthesis Workflow

Figure 3: Synthetic route for the Baricitinib azetidine intermediate.

Future Perspectives: Covalent Inhibition & FBDD

The field is moving toward exploiting the azetidine ring strain for targeted covalent inhibitors .

-

Strain-Release: Functionalizing azetidines with electrophilic warheads (e.g., acrylamides) creates compounds where the ring strain can lower the activation energy for covalent bond formation with cysteine residues in the target protein.

-

Fragment-Based Drug Discovery (FBDD): Azetidines are ideal "fragments" due to their low molecular weight and high solubility. Libraries of 3-substituted azetidines are increasingly used to probe sub-pockets that are inaccessible to larger rings.

References

-

National Center for Biotechnology Information (NCBI). Cobimetinib Compound Summary. PubChem.[1][5] Available at: [Link]

-

National Center for Biotechnology Information (NCBI). Baricitinib Compound Summary. PubChem.[1][5] Available at: [Link]

-

Millet, A., et al. Cobimetinib: A Selective MEK Inhibitor. ResearchGate. Available at: [Link]

-

Shi, Y., et al. An Efficient Synthesis of Baricitinib. Journal of Chemical Research.[4] Available at: [Link]

-

Lovering, F., et al. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[6] (Concept grounding for sp3 richness).

-

West, F.G., et al. Preparation and Synthetic Applications of Azetidines. Heterocycles.[7][8][9][10][11] Available at: [Link]

Sources

- 1. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GSRS [precision.fda.gov]

- 6. jmchemsci.com [jmchemsci.com]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. Azetidines - Enamine [enamine.net]

- 11. ajchem-a.com [ajchem-a.com]

Methodological & Application

Application Note: Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate as a Versatile Scaffold for Parallel Library Synthesis

Abstract

In the landscape of modern drug discovery, the rapid generation of diverse and structurally novel compound libraries is paramount for identifying and optimizing lead candidates.[1][2][3] Parallel synthesis has emerged as a cornerstone technology, enabling the efficient production of discrete molecules for high-throughput screening.[4] This application note details the utility of Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate, a bifunctional building block designed to leverage the benefits of a privileged medicinal chemistry scaffold—the azetidine ring. Azetidines are increasingly sought-after motifs due to their ability to confer conformational rigidity, introduce three-dimensionality (sp³ character), and improve key pharmacokinetic properties such as solubility and metabolic stability.[5][6][7] This guide provides a comprehensive overview, detailed protocols, and expert insights for employing this scaffold in parallel library synthesis, with a primary focus on the robust and versatile reductive amination reaction.

The Strategic Advantage of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, occupies a unique space in chemical biology. Its inherent ring strain (approx. 25.4 kcal/mol) makes it more stable and easier to handle than aziridines, yet reactive enough for specific synthetic manipulations.[8] Its rigid, non-planar structure provides a well-defined vector for substituents, allowing chemists to explore chemical space in three dimensions more effectively than with traditional flat, aromatic scaffolds.[7][9] The incorporation of azetidine moieties into drug candidates has been shown to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles, as evidenced by several FDA-approved drugs.[5]

This compound is strategically designed for diversity-oriented synthesis:

-

The Azetidine Core: Serves as a rigid, 3D-rich scaffold.

-

The N-Cbz Protecting Group: The benzyl carbamate (Cbz or Z) group provides robust protection of the azetidine nitrogen, preventing its participation in undesired side reactions. It is stable to a wide range of conditions used in library synthesis.

-

The 4-Formylphenoxy Moiety: The aldehyde group serves as a versatile chemical handle for diversification, allowing for the introduction of a wide array of substituents through reliable, high-throughput chemical transformations.

Building Block Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₇NO₄ |

| Molecular Weight | 311.33 g/mol |

| Appearance | Off-white to white solid (typical) |

| Key Reactive Group | Aldehyde (-CHO) |

| Key Scaffold | Cbz-protected Azetidine |

| Typical Solubility | Soluble in DCM, DCE, DMSO, DMF |

Core Application: Parallel Reductive Amination for Library Generation

The most direct and powerful application for this building block is parallel reductive amination. This one-pot reaction couples the aldehyde with a diverse set of primary or secondary amines to form a new carbon-nitrogen bond, generating a library of substituted amines.[10][11]

Mechanistic Rationale & Experimental Causality

Reductive amination proceeds via a two-step sequence within a single pot:

-

Imine Formation: The amine nucleophile attacks the aldehyde carbonyl, followed by dehydration to form an intermediate imine (or iminium ion). This step is often favored under neutral to weakly acidic conditions, which catalyze the dehydration step.

-

In-Situ Reduction: A mild, chemoselective reducing agent, added to the same reaction vessel, reduces the C=N double bond of the imine to the corresponding amine.

The choice of reducing agent is critical for success in a parallel synthesis format. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this protocol. Unlike stronger hydrides (e.g., NaBH₄), it is mild enough not to significantly reduce the starting aldehyde, but it is highly effective at reducing the protonated imine intermediate.[11] This selectivity prevents wasteful consumption of the starting material and simplifies purification. Furthermore, it is less toxic and easier to handle than alternatives like sodium cyanoborohydride.[11]

Visualized Workflow for Parallel Synthesis

The following diagram outlines the typical workflow for generating a 96-compound library using this building block.

Caption: High-throughput parallel synthesis workflow.

Detailed Protocol: 96-Well Plate Parallel Reductive Amination

This protocol is designed for a 96-well plate format with a reaction volume of 500 µL per well.

Materials:

-

This compound (Building Block)

-

Library of primary and secondary amines

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deep-well 96-well plates with sealing mats

Procedure:

-

Amine Plate Preparation:

-

Prepare 0.2 M stock solutions of 96 diverse amines in anhydrous DCE.

-

Into each well of a 96-well deep-well plate, dispense 125 µL of a unique amine stock solution (25 µmol, 1.2 equivalents).

-

-

Building Block Addition:

-

Prepare a 0.2 M stock solution of this compound in anhydrous DCE.

-

To each well containing an amine, add 104 µL of the building block stock solution (20.8 µmol, 1.0 equivalent).

-

-

Initiation of Reaction:

-

Prepare a slurry of NaBH(OAc)₃ in anhydrous DCE (approx. 0.4 M). Causality Note: Preparing a slurry and adding it quickly ensures consistent dispensing, as the reagent is not fully soluble.

-

To each well, add 104 µL of the NaBH(OAc)₃ slurry (41.6 µmol, 2.0 equivalents). The excess reducing agent ensures the reaction goes to completion.

-

Immediately seal the plate securely with a chemically resistant sealing mat.

-

-

Reaction Incubation:

-

Place the sealed plate on an orbital shaker and agitate at room temperature (20-25°C) for 16-24 hours. Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.

-

-

Parallel Workup:

-

Unseal the plate in a fume hood.

-

Carefully add 250 µL of saturated aqueous NaHCO₃ solution to each well to quench the excess reducing agent and any remaining acid. Effervescence may occur.

-

Reseal the plate and shake vigorously for 10 minutes.

-

Centrifuge the plate to ensure clean separation of the aqueous and organic layers.

-

Carefully remove the upper aqueous layer from each well using a multichannel pipette or automated liquid handler.

-

Evaporate the remaining organic (DCE) layer to dryness using a centrifugal evaporator.

-

-

Purification and Plating:

-

Redissolve the crude product residues in a suitable solvent (e.g., DMSO/Methanol).

-

Purify the library using an automated parallel purification system, such as mass-directed preparative HPLC.

-

Combine the pure fractions for each compound, evaporate the solvent, and perform quality control (LC-MS) to confirm identity and purity.

-

Prepare final library plates by dissolving the purified compounds at a standard concentration (e.g., 10 mM) in DMSO.

-

Representative Library Data

The following table illustrates a small, representative subset of a library that can be generated from this protocol.

| Amine Input (R¹R²NH) | Product Structure | Formula | MW ( g/mol ) | Expected Yield |

| Cyclopropylamine | Benzyl 3-(4-((cyclopropylamino)methyl)phenoxy)azetidine-1-carboxylate | C₂₁H₂₄N₂O₃ | 352.43 | 85-95% |

| Morpholine | Benzyl 3-(4-(morpholinomethyl)phenoxy)azetidine-1-carboxylate | C₂₂H₂₆N₂O₄ | 382.45 | 90-98% |

| Aniline | Benzyl 3-(4-((phenylamino)methyl)phenoxy)azetidine-1-carboxylate | C₂₄H₂₄N₂O₃ | 388.46 | 70-85% |

| Benzylamine | Benzyl 3-(4-((benzylamino)methyl)phenoxy)azetidine-1-carboxylate | C₂₅H₂₆N₂O₃ | 402.49 | 80-90% |

Reaction Schemes and Further Applications

While reductive amination is the primary application, the aldehyde handle allows for other powerful C-C and C=C bond-forming reactions suitable for parallel synthesis.

Caption: Diversification potential of the aldehyde handle.

Best Practices and Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Inactive reducing agent (hydrolyzed).2. Poor quality amine (salt form, impure).3. Insufficient reaction time. | 1. Use freshly opened NaBH(OAc)₃; store in a desiccator.2. Use free-base form of amines; verify purity.3. Extend reaction time to 24h and monitor by LC-MS. |

| Stalled at Imine Intermediate | Insufficient or inactive reducing agent. | Add an additional 0.5-1.0 equivalent of NaBH(OAc)₃ and continue agitation. |

| Formation of Bis-alkylated Side Product | Occurs with some primary amines where the product secondary amine reacts again with the aldehyde. | Use a slight excess of the primary amine (1.5-2.0 equiv.) to favor the formation of the desired product over the side reaction. |

| Aldehyde Reduction to Alcohol | Use of a non-selective reducing agent (e.g., NaBH₄) or contaminated NaBH(OAc)₃. | Ensure the use of high-purity NaBH(OAc)₃. Do not substitute with other borohydride reagents. |

Conclusion

This compound is an exceptionally valuable building block for modern medicinal chemistry and drug discovery. It provides a direct entry point to libraries of compounds containing the privileged azetidine scaffold, a motif known to enhance drug-like properties. The robust and high-yielding nature of the parallel reductive amination protocol described herein allows for the rapid generation of thousands of diverse molecules, significantly accelerating the hit-to-lead optimization process. By combining a stable, 3D-rich core with a versatile reactive handle, this reagent empowers researchers to explore novel chemical space with confidence and efficiency.

References

- Singh, A. K., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

- BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem Technical Guides.

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.

- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.

- PharmaBlock. Azetidines in Drug Discovery. PharmaBlock.

- Tardella, S., et al. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science.

- Tardella, S., et al. (2014). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. PubMed.

- Wikipedia contributors. Reductive amination. Wikipedia.

- SpiroChem. Parallel Synthesis & High-Throughput Experimentation. SpiroChem AG.

- Kumar, A., et al. Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace.

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- Leach, A. G., & Hann, M. M. (2014). Parallel Synthesis and Library Design. Royal Society of Chemistry.

- Enamine. Building Block Sets for Library Synthesis. Enamine Ltd.

- Aapptec. (2025). The parallel and combinatorial synthesis and screening in drug discovery. Aapptec Peptides.

- Taros Chemicals. Parallel Chemistry & Compound Libraries for drug discovery. Taros Chemicals GmbH.

- Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.

- Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, Vol. 84, No. 1.

Sources

- 1. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]

- 2. Building Block Sets for Library Synthesis - Enamine [enamine.net]

- 3. Parallel Chemistry & Compound Libraries for drug discovery [tarosdiscovery.com]

- 4. peptide.com [peptide.com]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate in Fragment-Based Screening

Authored by: Senior Application Scientist

Publication Date: February 16, 2026

Introduction: The Strategic Advantage of Fragment-Based Screening with Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry for the identification of novel lead compounds.[1][2][3] This approach leverages small, low-complexity molecules, or "fragments," to probe the binding pockets of biological targets. While these initial interactions are often of low affinity, they are highly efficient in terms of binding per atom, providing superior starting points for optimization into potent and selective drug candidates.[2][4][5] The featured compound, this compound, is an exemplar fragment designed for versatility in FBDD campaigns, embodying key structural features that facilitate both non-covalent and covalent screening strategies.

The strategic incorporation of an azetidine ring provides a rigid, three-dimensional scaffold. Such 3D architectures are increasingly sought after in drug discovery as they can confer improved physicochemical properties like solubility and metabolic stability, while offering well-defined vectors for chemical elaboration.[1][6][7] The formylphenoxy moiety presents a dual-functionality. The aldehyde can act as a hydrogen bond acceptor in initial, reversible binding events. Furthermore, it can serve as a "warhead" for targeted covalent inhibition by reacting with nucleophilic residues (e.g., cysteine, lysine) on the protein target, a strategy of growing importance for tackling challenging targets.[8][9][10] Finally, the benzyl carbamate serves as a protecting group on the azetidine nitrogen, which can be readily modified or removed during subsequent hit-to-lead optimization.[11]

These application notes provide a comprehensive guide to the utility of this compound in FBDD, from initial library preparation and screening to hit validation and follow-up chemistry.

Physicochemical Properties of a Representative Fragment Library

A well-curated fragment library is essential for a successful FBDD campaign. The following table outlines the calculated physicochemical properties of this compound and other similar hypothetical fragments, demonstrating their adherence to the "Rule of Three," a common guideline for fragment design.

| Fragment Name | Molecular Formula | Molecular Weight (Da) | clogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| This compound | C18H17NO4 | 311.33 | 2.8 | 0 | 4 |

| Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate | C18H16N2O3 | 308.33 | 2.9 | 0 | 4 |

| Benzyl 3-(phenoxy)azetidine-1-carboxylate | C17H17NO3 | 283.32 | 2.5 | 0 | 3 |

| 1-Boc-3-(4-formylphenoxy)azetidine | C15H19NO4 | 277.31 | 2.1 | 0 | 4 |

Experimental Workflows and Protocols

The dual-purpose nature of the formyl group allows for two primary screening workflows: non-covalent and covalent.

Workflow 1: Non-Covalent Fragment Screening

This workflow aims to identify initial, reversible binding of the fragment to the target protein.

SPR is a highly sensitive, label-free technique for detecting binding events in real-time.

-

Immobilization of Target Protein:

-

Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) via amine coupling. Aim for a low immobilization density to avoid mass transport limitations.

-

-

Fragment Solution Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a dilution series in the running buffer (e.g., HBS-EP+) to final concentrations ranging from 1 µM to 1 mM. The final DMSO concentration should be kept constant and low (<1%).

-

-

SPR Analysis:

-

Inject the fragment solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in response units (RU) to detect binding.

-

Include buffer-only injections for double referencing.

-

-

Data Analysis:

-

Fit the sensorgrams to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (KD). Hits are typically in the micromolar to millimolar range.[4]

-

ITC provides a direct measurement of the binding thermodynamics, confirming the binding affinity and stoichiometry.

-

Sample Preparation:

-

Dialyze the target protein and dissolve the fragment in the same buffer to minimize buffer mismatch effects.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell and the fragment solution into the injection syringe.

-

Perform a series of injections of the fragment into the protein solution.

-

Measure the heat changes associated with each injection.

-

-

Data Analysis:

-

Integrate the heat peaks and fit the data to a binding isotherm to determine the KD, enthalpy (ΔH), and stoichiometry (n) of the interaction.

-

Workflow 2: Covalent Fragment Screening

This workflow is designed to identify fragments that form a covalent bond with the target protein.

This method rapidly identifies fragments that have covalently modified the target protein by detecting a mass shift.[9][10]

-

Incubation:

-

Incubate the target protein (e.g., at 10 µM) with a stoichiometric excess of this compound (e.g., 100 µM) at room temperature for a defined period (e.g., 1-4 hours).

-

Include a DMSO-only control.

-

-

Sample Preparation for MS:

-

Quench the reaction if necessary.

-

Desalt the protein solution using a C4 ZipTip or similar method.

-

-

LC-MS Analysis:

-

Analyze the desalted protein by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Deconvolute the mass spectra to determine the intact protein mass.

-

A mass increase corresponding to the molecular weight of the fragment indicates covalent modification.

-

This technique pinpoints the specific amino acid residue that has been modified.

-

Proteolytic Digestion:

-

After incubation with the fragment, denature, reduce, and alkylate the protein sample.

-

Digest the protein into smaller peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

-

Data Analysis:

-

Search the MS/MS data against the protein sequence to identify peptides.

-

Look for a peptide with a mass shift corresponding to the fragment's molecular weight.

-

The fragmentation pattern in the MS/MS spectrum will reveal the specific modified amino acid.

-

Hit-to-Lead Optimization Strategies

Once a validated hit is identified, structure-guided optimization is crucial.

-

Fragment Growing: If a crystal structure is obtained, new chemical functionalities can be added to the fragment to make additional favorable interactions with the protein. The azetidine ring and the phenyl ring of this compound provide excellent vectors for this strategy.

-

Fragment Linking: If another fragment is found to bind in a proximal pocket, the two fragments can be linked together to create a larger, higher-affinity molecule.

-

Reactivity Modulation (for covalent hits): The reactivity of the formyl group can be fine-tuned by modifying the electronics of the phenyl ring to optimize target engagement while minimizing off-target reactivity.

Conclusion

This compound is a well-designed fragment that offers significant potential in FBDD campaigns. Its rigid 3D scaffold and dual-functionality formyl group make it a versatile tool for both non-covalent and covalent screening approaches. The protocols outlined in these application notes provide a robust framework for researchers to effectively utilize this and similar fragments to discover novel, high-quality starting points for drug development programs, particularly for challenging biological targets.[12][13]

References

- BenchChem. Application Notes and Protocols: 2-(2-Bromophenyl)azetidine in Fragment-Based Drug Discovery.

- ResearchGate. (PDF) Covalent fragment libraries in drug discovery.

- Journal of the American Chemical Society. Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP.

- PMC. Fragment-based covalent ligand discovery.

- Organic Syntheses. Organic Syntheses Procedure.

- RSC Publishing. Fragment-based covalent ligand discovery - RSC Chemical Biology.

- MDPI. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.

- Life Chemicals. Substituted Azetidines in Drug Discovery | Building Blocks | Blog.

- Broad Institute. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries.

- Oakwood Chemical. Benzyl 3-oxoazetidine-1-carboxylate.

- MDPI. Decomposition of Small Molecules for Fragment-Based Drug Design.

- Massachusetts Biotechnology Council. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.

- PMC. Application of Fragment-Based Drug Discovery to Versatile Targets.

- Sigma-Aldrich. Benzyl (S)-(-)-4-oxo-2-azetidinecarboxylate 97 72776-05-7.

- PMC. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery.

- Echemi. Benzyl 4-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate.

- LOCKSS: Serve Content. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta.

- BLD Pharm. 1016731-24-0|Benzyl 3-(aminomethyl)azetidine-1-carboxylate|BLD Pharm.

- Achmem. benzyl 3-(1-aminoethyl)azetidine-1-carboxylate.

- Research and Reviews. Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry.

- Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.

- PubChemLite. Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (C18H16N2O2).

- NIH. Fragment-based drug discovery: A graphical review - PMC.

- Frontiers. Application of Fragment-Based Drug Discovery to Versatile Targets.

- Googleapis.com. Preparation of n-substituted azetidine 3-carboxylic acid derivatives - European Patent Office - EP 0169602 A1.

- Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

- Pharmaffiliates. 2411540-29-7 | Product Name : Benzyl (3R,4S)-3-acetyl-4-ethylpyrrolidine-1-carboxylate.

- AMERICAN ELEMENTS®. Azetidines | AMERICAN ELEMENTS® | Products | Applications.

- BLD Pharm. 138163-08-3|Benzyl 4-formylpiperidine-1-carboxylate|BLD Pharm.

- MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. massbio.org [massbio.org]

- 3. rroij.com [rroij.com]

- 4. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. | Broad Institute [broadinstitute.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fragment-based covalent ligand discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Site-Specific Incorporation of an Aldehyde-Functionalized Azetidine Moiety into Peptides using Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate

Introduction: The Power of the Aldehyde in Peptide Chemistry

The introduction of chemically unique functionalities into peptides is a cornerstone of modern drug discovery and chemical biology. Among these, the aldehyde group stands out for its versatile reactivity, enabling a host of chemoselective ligation and bioconjugation strategies.[1][2][3] Peptides functionalized with aldehydes can be precisely coupled to molecules bearing aminooxy or hydrazide groups, forming stable oxime or hydrazone linkages, respectively.[4][5] This targeted reactivity allows for the construction of complex biomolecules, including antibody-drug conjugates (ADCs), PEGylated peptides with enhanced pharmacokinetic profiles, and peptide-based biosensors.[5][6]

This guide details the application of Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate , a novel building block for introducing a constrained, aldehyde-bearing azetidine scaffold into peptide sequences during solid-phase peptide synthesis (SPPS). The azetidine ring provides conformational rigidity to the peptide backbone, which can be advantageous for modulating biological activity and metabolic stability. The strategically placed formyl group on the phenoxy moiety offers a reactive handle for post-synthetic modifications.

PART 1: The Building Block: this compound

Structure and Properties:

-

Molecular Formula: C₁₈H₁₇NO₄

-

Molecular Weight: 311.33 g/mol

-

Appearance: Off-white to pale yellow solid

-

Key Features:

-

N-Cbz protected azetidine: The benzyloxycarbonyl (Cbz or Z) group protects the azetidine nitrogen, making it compatible with standard Fmoc-based SPPS protocols.

-

Phenoxy-linked aldehyde: The aldehyde functionality is presented on a stable phenyl ether, minimizing potential side reactions during peptide chain elongation.

-

Azetidine scaffold: The four-membered ring introduces a unique conformational constraint into the peptide backbone.

-

PART 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows the standard principles of Fmoc-based SPPS.[7][8][9][10][11][12][13] The building block is treated as an N-protected amino acid derivative and coupled to the free N-terminal amine of the resin-bound peptide.

Experimental Workflow for SPPS

Caption: General workflow for incorporating the aldehyde-functionalized building block using Fmoc-SPPS.

Detailed Protocol for Incorporation

This protocol assumes a standard Fmoc-SPPS procedure on a 0.1 mmol scale. Adjustments may be necessary based on the specific peptide sequence and instrumentation.

1. Resin Preparation and Swelling:

-

Start with a suitable pre-loaded resin (e.g., Rink Amide or Wang resin) corresponding to the desired C-terminus of the peptide.[14][15]

-

Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[7]

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes.[16][17]

-

Drain the piperidine solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[16]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[14]

3. Coupling of this compound:

-

Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF.[18] Add a base like diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the activation to proceed for a few minutes.

-

Coupling Reaction: Add the activated building block solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative test like the Kaiser test.

4. Washing:

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[12]

5. Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid to be incorporated into the peptide sequence.

6. Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.[19][20]

-

Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[21]

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[19][22]

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

Table 1: Recommended Reagent Quantities for a 0.1 mmol Synthesis

| Reagent | Equivalents | Amount (for 0.1 mmol) |

| This compound | 3-5 | 93.4 - 155.7 mg |

| HATU | 3-5 | 114.1 - 190.1 mg |

| DIPEA | 6-10 | 104.5 - 174.2 µL |

| 20% Piperidine in DMF | - | 2 x 2 mL |

| Cleavage Cocktail (e.g., Reagent K) | - | 5 - 10 mL |

PART 3: Characterization of the Aldehyde-Modified Peptide

The purified peptide should be characterized to confirm its identity and purity.

1. High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase HPLC is the standard method for assessing the purity of synthetic peptides.[23]

-

A typical mobile phase system consists of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

-

A gradient elution from low to high Solvent B concentration is used to separate the target peptide from impurities.

2. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide.[24][25][26]

-

The observed mass should correspond to the calculated mass of the peptide containing the incorporated this compound moiety.

-

It is important to note that the aldehyde group may exist in equilibrium with its hydrated gem-diol form in aqueous solutions, which will result in an observed mass increase of 18 Da (the mass of water).[5][25]

PART 4: Applications and Post-Synthetic Modifications

The aldehyde functionality introduced into the peptide provides a versatile handle for a variety of chemoselective ligations.[6][27]

Reductive Amination

The aldehyde can be reacted with a primary amine to form a Schiff base, which can then be reduced to a stable secondary amine linkage.[28][29][30][31][32] This is particularly useful for conjugating peptides to proteins or other biomolecules.

Oxime and Hydrazone Ligation

Reaction with aminooxy or hydrazide-functionalized molecules yields stable oxime and hydrazone linkages, respectively.[3][4] This is a highly efficient and specific ligation chemistry that can be performed under mild, aqueous conditions.

Caption: Chemoselective ligation strategies for aldehyde-modified peptides.

Conclusion

This compound is a valuable new tool for peptide chemists, enabling the site-specific incorporation of a conformationally constrained, aldehyde-functionalized moiety into peptides. The protocols outlined in this guide provide a robust framework for its use in SPPS and subsequent application in the development of novel peptide-based therapeutics, diagnostics, and research tools. The unique combination of the azetidine scaffold and the reactive aldehyde handle opens up new avenues for creating peptides with tailored properties and functionalities.

References

-

Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. ACS Publications. Available at: [Link]

-

Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Publications. Available at: [Link]

-

Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. PubMed. Available at: [Link]

-

Carbopeptides: chemoselective ligation of peptide aldehydes to an aminooxy-functionalized D-galactose template. PubMed. Available at: [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Springer. Available at: [Link]

-

Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. The Raj Group. Available at: [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

-

Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

-

Solid-phase synthesis of C-terminally modified peptides. TUE Research Portal. Available at: [Link]

-

Native Chemical Ligation: A Boon to Peptide Chemistry. MDPI. Available at: [Link]

-

Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ResearchGate. Available at: [Link]

-

Mastering Solid Phase Peptide Synthesis (SPPS). Peptide Synthesis. Available at: [Link]

-

Peptide Cleavage from Resin Protocol. PPMC. Available at: [Link]

-

SPPS Reagents Explained: A Complete Guide. CEM Corporation. Available at: [Link]

-

Planning a Peptide Synthesis. AAPPTec. Available at: [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Available at: [Link]

-

Peptide Hand Synthesis Part 8: Cleaving. YouTube. Available at: [Link]

-

Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. PMC. Available at: [Link]

-

Chemical Ligation Approach To Form a Peptide Bond between Unprotected Peptide Segments. Concept and Model Study. Journal of the American Chemical Society. Available at: [Link]

-

Site-specific chemical protein conjugation using genetically encoded aldehyde tags. PMC. Available at: [Link]

-

α-Oxo Aldehyde or Glyoxylyl Group Chemistry in Peptide Bioconjugation. ACS Publications. Available at: [Link]

-

Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry. Available at: [Link]

-

An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. PMC. Available at: [Link]

-

PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY. PMC. Available at: [Link]

-

Anticipated results of LC-MS analysis of tryptic peptides from an... ResearchGate. Available at: [Link]

-

Analysis of Differentially Expressed Proteins and Modifications Induced by Formaldehyde Using LC-MS/MS. MDPI. Available at: [Link]

-

Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

-

Practical synthesis of peptide C-terminal aldehyde on a solid support. PMC. Available at: [Link]

-

Analysis of derivatized biogenic aldehydes by LC tandem mass spectrometry. MCLLC. Available at: [Link]

-

Basics of HPLC Peptide Analysis. LCGC International. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. raj.emorychem.science [raj.emorychem.science]

- 3. mdpi.com [mdpi.com]

- 4. Carbopeptides: chemoselective ligation of peptide aldehydes to an aminooxy-functionalized D-galactose template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. jpt.com [jpt.com]

- 11. m.youtube.com [m.youtube.com]

- 12. bachem.com [bachem.com]

- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. peptide.com [peptide.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chempep.com [chempep.com]

- 19. benchchem.com [benchchem.com]

- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 21. benchchem.com [benchchem.com]

- 22. m.youtube.com [m.youtube.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Solid-phase synthesis of diverse peptide tertiary amides by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. research.tue.nl [research.tue.nl]

- 31. researchgate.net [researchgate.net]

- 32. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Deprotection of N-Cbz Protected Azetidines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered during the deprotection of N-carboxybenzyl (Cbz) protected azetidines. The inherent ring strain of the four-membered azetidine core makes it a unique and valuable scaffold in medicinal chemistry, but this same property renders it susceptible to undesired reaction pathways during synthetic manipulations.[1][2] This document offers field-proven insights and validated protocols to help you navigate these challenges and achieve clean, efficient deprotection.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the most common issues observed during the deprotection of N-Cbz azetidines. Each answer provides a root cause analysis, actionable solutions, and detailed experimental protocols.

Issue #1: Azetidine Ring-Opening During Deprotection

Q: My reaction is producing significant amounts of ring-opened byproducts, such as substituted propanolamines or other rearranged products. What is happening and how can I prevent it?

Symptom:

You observe unexpected masses by LC-MS or complex signals in your NMR spectrum that are inconsistent with the desired free amine product. These byproducts often correspond to the addition of a solvent molecule or other nucleophile to a cleaved and rearranged azetidine core.

Root Cause Analysis:

The primary culprit is the significant ring strain of the azetidine ring (approx. 25.4 kcal/mol).[2] This strain makes the ring susceptible to cleavage under various conditions.[3]

-

Under Hydrogenolysis: While a standard method for Cbz removal, the conditions can be too harsh for sensitive azetidines. The palladium catalyst, in conjunction with hydrogen, can facilitate pathways that lead to C-N bond cleavage within the ring, especially if the reaction is prolonged or heated.

-

Under Acidic Conditions: Protonation of the azetidine nitrogen dramatically increases ring strain and activates the ring for nucleophilic attack by any available nucleophile (e.g., solvent, counter-ion).[1][3] Studies have shown that the stability of azetidines is highly pH-dependent, with rapid decomposition occurring at low pH.[1] For example, one N-substituted aryl azetidine was found to be stable at pH 7.0 but had a half-life of only 30 minutes at pH 1.8.[1]

Troubleshooting & Solutions

The key is to employ milder, more controlled deprotection methods that minimize the activation of the azetidine ring towards cleavage.

Solution 1: Catalytic Transfer Hydrogenation (CTH)

This method avoids the use of pressurized hydrogen gas and often proceeds under milder conditions, reducing the risk of over-reduction and ring opening. Formic acid or ammonium formate are common hydrogen donors.[4]

dot

Caption: Desired Deprotection vs. Ring-Opening Side Reaction.

Experimental Protocol: Cbz Deprotection via CTH with Formic Acid [4]

-

Preparation: Dissolve the N-Cbz protected azetidine (1.0 equiv.) in methanol (MeOH) to a concentration of approximately 0.1 M.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10-20% by weight of the starting material).

-

Hydrogen Donor: To the stirred suspension, add formic acid (5-10 equiv.) dropwise at room temperature. Caution: Gas evolution (CO₂) will occur.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often rapid and can be complete within 30-60 minutes. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected azetidinium formate salt. Further purification can be achieved by standard techniques if necessary.

Solution 2: Lewis Acid-Mediated Deprotection

For substrates that are sensitive to hydrogenation, a Lewis acid-mediated approach in a non-nucleophilic solvent can be highly effective. The combination of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has been shown to be a mild and selective method for Cbz removal, even in the presence of other reducible functional groups.[5][6]

Experimental Protocol: Cbz Deprotection using AlCl₃/HFIP [5]

-